(2-Amino-6-methoxyphenyl)methanol
Overview
Description
(2-Amino-6-methoxyphenyl)methanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, featuring an amino group at the second position and a methoxy group at the sixth position on the benzene ring, along with a hydroxymethyl group attached to the benzene ring
Scientific Research Applications
(2-Amino-6-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of (2-Amino-6-methoxyphenyl)methanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of (2-Amino-6-methoxyphenyl)methanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to achieve the reduction .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (2-Amino-6-methoxyphenyl)methanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to (2-Amino-6-methoxyphenyl)methane using strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: (2-Amino-6-methoxyphenyl)methanone.
Reduction: (2-Amino-6-methoxyphenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (2-Amino-6-methoxyphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(2-Amino-4-methoxyphenyl)methanol: Similar structure but with the methoxy group at the fourth position.
(2-Amino-6-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a methoxy group.
(2-Amino-6-methoxyphenyl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(2-Amino-6-methoxyphenyl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This unique arrangement makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .
Properties
IUPAC Name |
(2-amino-6-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSICPKUBLFYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666721 | |
Record name | (2-Amino-6-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177531-95-2 | |
Record name | (2-Amino-6-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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